4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Overview
Description
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dimethoxyphenyl group attached to the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.
Mode of Action
The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.
Biochemical Pathways
Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxy-phenyl)-thiazol-2-ylamine
- 4-(2,4-Dichloro-phenyl)-thiazol-2-ylamine
- 4-(2,4-Dimethoxy-phenyl)-oxazole-2-ylamine
Uniqueness
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCDEWBJMQJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353565 | |
Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-45-7 | |
Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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